molecular formula C19H28O7 B14622285 2-Hydroxypropyl benzoate;nonanedioic acid CAS No. 60529-02-4

2-Hydroxypropyl benzoate;nonanedioic acid

Cat. No.: B14622285
CAS No.: 60529-02-4
M. Wt: 368.4 g/mol
InChI Key: VDSYKLODWJIEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl benzoate typically involves the esterification of benzoic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction involves the use of ozone and hydrogen peroxide as oxidizing agents. The resulting nonanedioic acid is purified through crystallization .

Industrial Production Methods

Industrial production of 2-Hydroxypropyl benzoate;nonanedioic acid involves large-scale esterification and oxidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl benzoate;nonanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxypropyl benzoate;nonanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its use in dermatological treatments, particularly for acne and rosacea.

    Industry: Utilized in the production of polymers, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl benzoate;nonanedioic acid involves its interaction with cellular components. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their function. In dermatological applications, nonanedioic acid is known to inhibit the growth of bacteria and reduce inflammation by modulating the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl benzoate
  • 2-Hydroxypropyl acetate
  • Sebacic acid (decanedioic acid)

Uniqueness

2-Hydroxypropyl benzoate;nonanedioic acid is unique due to its combined properties of both ester and dicarboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its specific combination of hydroxyl, ester, and carboxyl groups provides distinct reactivity compared to similar compounds .

Properties

CAS No.

60529-02-4

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

2-hydroxypropyl benzoate;nonanedioic acid

InChI

InChI=1S/C10H12O3.C9H16O4/c1-8(11)7-13-10(12)9-5-3-2-4-6-9;10-8(11)6-4-2-1-3-5-7-9(12)13/h2-6,8,11H,7H2,1H3;1-7H2,(H,10,11)(H,12,13)

InChI Key

VDSYKLODWJIEIS-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)O.C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.